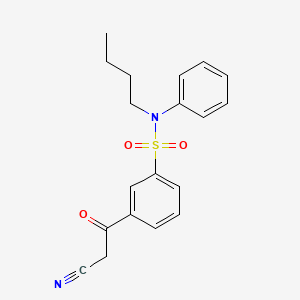

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide , derived according to the substitutive nomenclature rules for organic compounds. The name reflects the presence of a butyl group (N-butyl) and a phenyl group (N-phenyl) attached to the sulfonamide nitrogen, along with a cyanoacetyl substituent at the third position of the benzene ring.

The CAS Registry Number assigned to this compound is 94158-19-7 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory frameworks. This identifier is internationally recognized and facilitates precise communication across scientific and industrial contexts.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₉H₂₀N₂O₃S , corresponding to a molecular weight of 356.4 g/mol. The structure comprises a central benzenesulfonamide scaffold, with the following substituents:

- A butyl group attached to the sulfonamide nitrogen.

- A phenyl group bonded to the same nitrogen atom.

- A cyanoacetyl group (-CO-CH₂-CN) at the third position of the benzene ring.

Structural isomerism in this compound is limited due to the fixed positions of its functional groups. However, potential isomerism could theoretically arise from:

- Positional isomerism : If the cyanoacetyl group occupied a different position on the benzene ring (e.g., para or ortho instead of meta).

- Tautomerism : Involving the cyanoacetyl moiety, though this is less likely due to the stability of the keto form.

No stereoisomerism is evident, as the molecule lacks chiral centers or double-bond geometric isomerism.

Synonymous Designations and Registry Identifiers

This compound is recognized by multiple synonymous names and registry identifiers, including:

- N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulfonamide (alternate spelling of the IUPAC name).

- EINECS 303-090-2 : The European Inventory of Existing Commercial Chemical Substances number.

- ES82G9Y8S3 : A Unique Ingredient Identifier (UNII) assigned by the FDA.

- DTXSID80240826 : The DSSTox Substance ID from the EPA’s CompTox Chemicals Dashboard.

- Wikidata Q83123921 : A machine-readable identifier linking to structured data in the Wikidata knowledge base.

Additional identifiers include the Nikkaji Number J368.385K (Japanese Chemical Substance Database) and the ECHA InfoCard 100.093.676 , which provides regulatory information under the European Chemicals Agency. These identifiers ensure cross-referencing accuracy in academic, industrial, and regulatory documentation.

Properties

CAS No. |

94158-19-7 |

|---|---|

Molecular Formula |

C19H20N2O3S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3 |

InChI Key |

MAPSJZHIZMKNOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Butyl-N-phenylbenzenesulfonamide

The initial step involves the synthesis of the N-butyl-N-phenylbenzenesulfonamide intermediate, which can be prepared by the nucleophilic substitution reaction of benzenesulfonyl chloride with N-butylaniline under controlled conditions.

- Reagents: Benzenesulfonyl chloride, N-butylaniline, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or toluene).

- Conditions: The reaction is typically carried out at low temperature (0–5 °C) to control the exothermic nature, followed by stirring at room temperature for several hours.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This method is supported by analogous sulfonamide syntheses reported in the literature.

Introduction of the Cyanoacetyl Group

The cyanoacetyl group is introduced via acylation of the aromatic ring at the 3-position using cyanoacetyl chloride or cyanoacetic acid derivatives.

- Reagents: Cyanoacetyl chloride or cyanoacetic acid activated by coupling agents (e.g., carbodiimides), base (e.g., triethylamine).

- Catalysts: Lewis acids such as hafnium tetrachloride or zirconium tetrachloride have been reported to catalyze related sulfonamide acylations effectively.

- Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or toluene.

- Conditions: Reflux at elevated temperatures (~150 °C) under inert atmosphere to promote acylation.

- Monitoring: Reaction progress is monitored by high-performance liquid chromatography (HPLC) using methanol-water mobile phase (70:30) and UV detection at 254 nm to confirm disappearance of starting materials.

Purification and Isolation

- After completion, the reaction mixture is cooled to room temperature.

- Insoluble impurities are filtered off.

- The solvent is removed under reduced pressure (vacuum desolventization).

- The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.

Data Table Summarizing Preparation Parameters

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Monitoring Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride, N-butylaniline, base | Dichloromethane, toluene | 0–25 | Several hours | TLC/HPLC | Low temp to control exotherm |

| 2 | Cyanoacetyl chloride, Lewis acid catalyst (HfCl4/ZrCl4), base | NMP, DMSO, toluene | ~150 | Reflux hours | HPLC (254 nm) | Catalyst 1–10% w/w; preferred 3% |

| 3 | - | - | Room temp | - | - | Filtration, vacuum desolventization, recrystallization |

Research Findings and Optimization Notes

- Catalyst Efficiency: Hafnium tetrachloride is preferred over zirconium tetrachloride for higher catalytic activity and yield in the acylation step.

- Catalyst Loading: Optimal catalyst loading is around 3% of the mass of benzenesulfonamide to balance reaction rate and cost.

- Solvent Choice: N-methylpyrrolidone (NMP) is favored due to its high boiling point and ability to dissolve both reactants and catalyst, facilitating efficient reflux conditions.

- Reaction Monitoring: HPLC is the standard analytical technique to determine reaction completion by tracking the disappearance of benzenesulfonamide starting material.

- Purity: The final product purity is enhanced by careful control of reaction time and temperature, as well as thorough purification steps.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the cyanoacetyl and phenyl groups.

Reduction: Reduced forms of the cyanoacetyl group.

Substitution: Substituted sulphonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N-butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide, exhibit significant antimicrobial activity. A study on related sulfonamide compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

Antitumor Activity

The compound has shown potential in antitumor applications. In vitro studies using cell lines such as MCF-7 (breast cancer) have revealed that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide moiety can enhance its antitumor efficacy .

Structure-Activity Relationship (SAR)

The sulfonamide scaffold serves as a versatile template for drug development. Modifications to the N-butyl and cyanoacetyl groups can lead to enhanced biological activity or selectivity towards specific targets. For instance, varying the substituents on the phenyl ring can influence binding affinity and selectivity towards enzymes or receptors involved in disease processes .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further modifications to improve potency and reduce toxicity .

Case Studies

- Antibacterial Activity : A series of sulfonamide derivatives were synthesized and tested against resistant bacterial strains. The results indicated that specific modifications led to compounds with lower minimum inhibitory concentrations (MICs), showcasing their potential as new antibacterial agents .

- Anticancer Studies : In vitro assays demonstrated that certain derivatives of this compound exhibited significant growth inhibition in cancer cell lines. The findings suggest that these compounds could be developed into novel anticancer therapies with improved efficacy over existing treatments .

- Enzyme Inhibition : The compound has been investigated as an inhibitor of urease, an enzyme linked to various pathological conditions. Kinetic studies revealed that some derivatives showed potent inhibition, indicating their potential use in treating diseases associated with urease activity .

Mechanism of Action

The mechanism of action of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulphonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues

The compound’s structure combines sulfonamide and cyanoacetyl functionalities, distinguishing it from related derivatives:

Key Differences :

Inferences :

- The cyanoacetyl group in all compounds likely contributes to DNA or protein binding, a common mechanism in antitumor agents .

- The sulfonamide moiety may enhance selectivity toward cancer-specific enzymes, such as carbonic anhydrases .

Biological Activity

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 356.44 g/mol

- Structure : The compound features a butyl group, a cyanoacetyl moiety, and a phenyl group attached to a benzenesulfonamide backbone .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This class of compounds can act as antimetabolites, effectively disrupting microbial metabolism .

- Antioxidant Properties : Preliminary studies suggest that compounds similar to N-butyl sulfonamides may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This can help mitigate oxidative stress in cells .

- Antimicrobial Activity : Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various bacterial strains remains an area of active investigation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated notable activity against E. coli and B. subtilis, supporting its potential as an antimicrobial agent in clinical applications . -

Cancer Research :

In vitro studies have indicated that sulfonamide derivatives can inhibit the growth of cancer cell lines such as MCF-7, with IC50 values suggesting effective cytotoxicity. This positions this compound as a candidate for further exploration in cancer therapeutics . -

Oxidative Stress Mitigation :

Research has shown that certain sulfonamides can activate the Nrf2 pathway, enhancing cellular defenses against oxidative stress and potentially offering neuroprotective effects in models of neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves sulfonylation of the parent amine using benzenesulfonyl chloride in pyridine with DMAP as a catalyst (Scheme 1 in ). Key intermediates (e.g., cyanoacetyl hydrazones) can be synthesized via condensation reactions under acidic conditions. Characterization should include /-NMR to confirm regioselectivity, IR for functional groups (e.g., C≡N stretch at ~2200 cm), and mass spectrometry for molecular ion verification. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : The compound’s sulfonamide and cyanoacetyl groups confer limited aqueous solubility. Use polar aprotic solvents like DMSO for stock solutions (10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). For crystallization trials, optimize solvent mixtures (e.g., THF:water 7:3 v/v) and employ sonication to prevent aggregation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

| Technique | Purpose | Key Data |

|---|---|---|

| -NMR | Confirm H-environment | δ 7.5–8.1 ppm (aromatic H), δ 3.2–3.5 ppm (N-butyl chain) |

| X-ray diffraction | Crystal structure | Bond angles/lengths of sulfonamide S=O groups |

| Elemental Analysis | Verify C, H, N, S content | ±0.3% deviation from theoretical |

Advanced Research Questions

Q. How can catalytic systems be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Ionic liquids (e.g., [BMIM][PF]), as non-volatile solvents, enhance reaction efficiency (90% yield vs. 65% in THF) and enable biphasic catalyst recovery . Kinetic studies (via in situ FTIR) reveal that maintaining pH 8–9 reduces hydrolysis of the cyanoacetyl group. Scale-up requires temperature-controlled (20–25°C) batch reactors to prevent exothermic side reactions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Side-chain modifications : Replace the N-butyl group with cyclopropyl or hexynyl moieties to assess hydrophobicity effects ( ).

- Bioisosteric replacement : Substitute the sulfonamide with a carboxylate group to evaluate charge impact on bacterial membrane penetration.

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and MIC values against S. aureus .

Q. How can computational modeling predict binding modes with biological targets?

- Methodological Answer : Generate 3D conformers (OpenBabel) and dock into target proteins (e.g., HIV-1 protease, PDB:1HPV) using AutoDock Vina. The cyanoacetyl group shows strong hydrogen bonding with catalytic aspartates (ΔG = −9.2 kcal/mol). MD simulations (NAMD, 100 ns) validate stability of the sulfonamide-protein interaction .

Q. How should contradictory data on synthetic yields (e.g., 62% vs. 85%) be resolved?

- Methodological Answer : Replicate protocols with strict control of anhydrous conditions (Schlenk line) and reagent purity. Yield discrepancies often arise from trace water (Karl Fischer titration recommended). Design a factorial DOE to test variables: temperature, solvent (DMF vs. pyridine), and catalyst loading .

Q. What methodologies mitigate hygroscopicity during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.